![molecular formula C20H25N3O3 B2656214 N-(2-Methoxyphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2380034-62-6](/img/structure/B2656214.png)
N-(2-Methoxyphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxyphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide, commonly known as MP-10, is a promising compound in the field of scientific research. It belongs to the class of piperidine carboxamides and has been extensively studied for its potential applications in various fields. In
Mecanismo De Acción
The exact mechanism of action of MP-10 is not fully understood, but it is believed to act on the dopamine and acetylcholine systems in the brain. MP-10 has been shown to increase the release of dopamine and acetylcholine, which are neurotransmitters that play a crucial role in cognitive function, memory, and motor control. MP-10 has also been shown to inhibit the activity of enzymes that break down dopamine and acetylcholine, thereby increasing their availability in the brain.
Biochemical and Physiological Effects
MP-10 has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are common features of neurodegenerative diseases. MP-10 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain. MP-10 has also been shown to improve mitochondrial function, which is important for the energy production and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MP-10 has several advantages for lab experiments. It is stable, easy to synthesize, and has a high yield and purity. MP-10 is also relatively inexpensive compared to other compounds used in scientific research. However, there are also some limitations to the use of MP-10 in lab experiments. Its solubility in water is limited, and it can be difficult to administer in vivo. MP-10 also has a short half-life, which can make it challenging to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of MP-10. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a cognitive enhancer. MP-10 has been shown to improve cognitive function and memory in animal models, and further studies are needed to determine its potential as a nootropic. Additionally, further studies are needed to understand the exact mechanism of action of MP-10 and its effects on various neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of MP-10 involves a multi-step process that starts with the reaction of 2-methoxyphenylacetonitrile with 2-methyl-4-pyridinemethanol in the presence of a Lewis acid catalyst. The resulting product is then reacted with piperidine-1-carboxylic acid to obtain MP-10 in high yield and purity. The synthesis method has been optimized over the years, and various modifications have been made to improve the efficiency and yield of the process.
Aplicaciones Científicas De Investigación
MP-10 has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. MP-10 has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. It has been shown to improve cognitive function and memory in animal models of these diseases.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-15-12-17(9-10-21-15)26-14-16-6-5-11-23(13-16)20(24)22-18-7-3-4-8-19(18)25-2/h3-4,7-10,12,16H,5-6,11,13-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBZGFHSUDPTIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2656133.png)

![4-methyl-5-[2-(phenethylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2656138.png)

![(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2656140.png)
![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2656141.png)
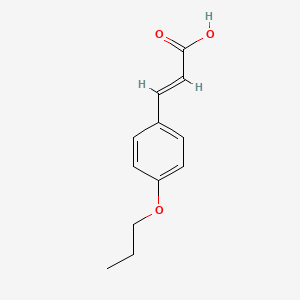
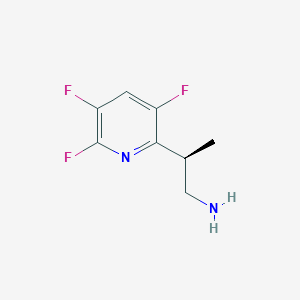
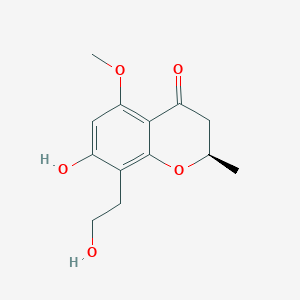

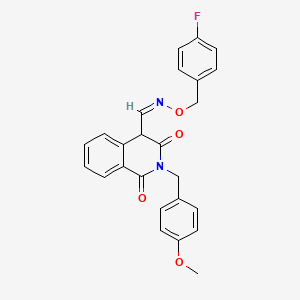
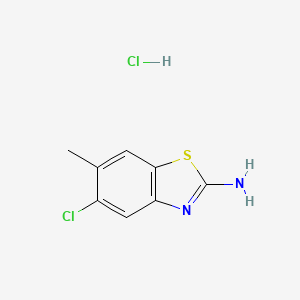
![(2E)-3-[(4-chlorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2656154.png)